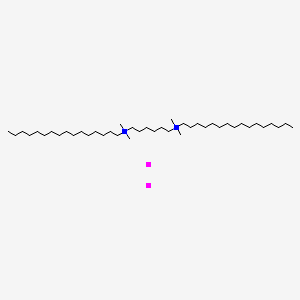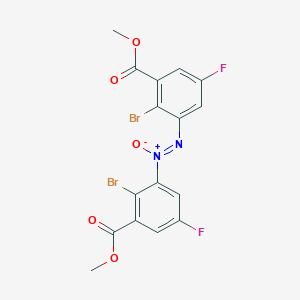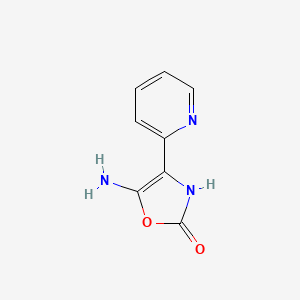
Hexamethylenebis(dimethylhexadecylammonium), diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenebis(dimethylhexadecylammonium), diiodide is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant and antiseptic. The compound is characterized by its long hydrophobic chains, which contribute to its ability to disrupt microbial cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylenebis(dimethylhexadecylammonium), diiodide typically involves the reaction of hexamethylene diamine with dimethylhexadecylamine in the presence of a suitable iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylenebis(dimethylhexadecylammonium), diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Hexamethylenebis(dimethylhexadecylammonium), diiodide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Investigated for its potential use as a disinfectant and antiseptic in medical settings.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and other industrial products.
Mécanisme D'action
The mechanism of action of Hexamethylenebis(dimethylhexadecylammonium), diiodide involves its interaction with microbial cell membranes. The long hydrophobic chains of the compound insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis. This action makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylenebis(trimethylammonium) chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethylhexadecylammonium chloride: A related compound with a shorter hydrophobic chain.
Uniqueness
Hexamethylenebis(dimethylhexadecylammonium), diiodide is unique due to its specific structure, which combines long hydrophobic chains with quaternary ammonium groups. This structure enhances its ability to disrupt microbial cell membranes, making it a potent antimicrobial agent compared to other similar compounds.
Propriétés
Numéro CAS |
30237-08-2 |
|---|---|
Formule moléculaire |
C42H90I2N2 |
Poids moléculaire |
877.0 g/mol |
Nom IUPAC |
hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C42H90N2.2HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
OIGAUQAAFLKQBA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)




![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)
